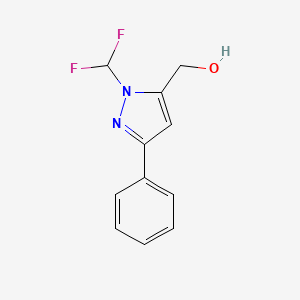

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-6,11,16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKAMPCURZEFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol typically involves:

- Formation of the pyrazole ring with appropriate substitution at the 1- and 3-positions.

- Introduction of the difluoromethyl group, often via coupling reactions.

- Functionalization at the 5-position to introduce the hydroxymethyl group, usually via reduction or nucleophilic substitution.

Preparation of Difluoromethyl-Substituted Pyrazoles

A well-documented approach to prepare difluoromethyl-substituted pyrazoles involves halogenation, diazotization, and coupling with difluoromethyl reagents:

| Step | Description | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Halogenation of aminopyrazole derivative | N-methyl-3-aminopyrazole + bromine/iodine in aqueous medium | 89.4% GC yield (4-bromo-1-methyl-1H-pyrazol-3-amine) |

| 2 | Diazotization and coupling with potassium difluoromethyl trifluoroborate | Sodium nitrite aqueous solution, cuprous oxide catalyst, acetonitrile solvent, 0-50 °C | 88.2% yield, 98.5% purity by HPLC |

| 3 | Grignard exchange and carboxylation | Isopropyl magnesium chloride, carbon dioxide, quenching, recrystallization | Total yield up to 64% over three steps, >99.5% purity |

This method avoids isomer formation common in traditional processes and is scalable for industrial application.

Construction of the Pyrazole Core with Phenyl Substitution

The 1,3-diarylpyrazole scaffold, which includes 1-(difluoromethyl)-3-phenyl substitution, can be synthesized via condensation and cyclization reactions:

- Condensation of aryl ketones with phenyl hydrazine in the presence of acetic acid forms hydrazone intermediates.

- Subsequent Vilsmeier–Haack reaction converts hydrazones to 1,3-diarylpyrazoles.

- Modifications on the phenyl ring or difluoromethyl group can be introduced during or after ring formation.

Though this study focuses on diarylpyrazoles, the methodology is adaptable for difluoromethyl substitution at the 1-position and phenyl at the 3-position.

Introduction of the Hydroxymethyl Group at the 5-Position

The hydroxymethyl group on the pyrazole ring can be introduced by:

- Deprotonation of the pyrazole at the 5-position using a strong base.

- Trapping the resulting anion with formaldehyde or paraformaldehyde to form the corresponding alcohol.

- Alternatively, reduction of ester or other precursors at the 5-position to yield the methanol group.

For example, in related triazole chemistry, the alcohol is obtained by deprotonation followed by reaction with paraformaldehyde or by reduction of ester intermediates.

Representative Synthetic Route Summary

| Step | Reaction | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Halogenation of aminopyrazole | N-methyl-3-aminopyrazole, Br2 | 0-15 °C, aqueous/ethanol | High yield, selective substitution |

| 2 | Diazotization and coupling | NaNO2, KCF2BF3, Cu2O, acetonitrile | 0-50 °C | Efficient difluoromethyl introduction |

| 3 | Grignard exchange and carboxylation | iPrMgCl, CO2 | Controlled temperature, quenching | Carboxylic acid intermediate |

| 4 | Reduction or nucleophilic substitution | Strong base, paraformaldehyde or reduction agents | Ambient to mild heating | Hydroxymethyl group installation |

Analytical Data Supporting the Preparation

- NMR Spectroscopy : ^1H NMR signals confirm substitution patterns and purity; e.g., singlets for pyrazole protons, triplets for difluoromethyl groups.

- HPLC : Purity levels exceeding 98% reported for intermediates.

- GC : Used for monitoring reaction progress and yields in halogenation steps.

- Melting Points and IR : Characteristic melting points and IR absorption bands confirm product identity and functional groups.

Notes on Process Optimization and Scalability

- The described halogenation-diazotization-coupling sequence is amenable to scale-up with yields >80% for each step.

- Avoidance of isomer formation enhances product purity and reduces purification costs.

- Use of mild conditions (0-50 °C) and common reagents (bromine, sodium nitrite, potassium difluoromethyl trifluoroborate) facilitates industrial adoption.

- Protective atmospheres (nitrogen) are employed to prevent side reactions during sensitive steps.

Chemical Reactions Analysis

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol: can undergo various types of chemical reactions:

Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the difluoromethyl group or the methanol moiety.

Coupling Reactions: : The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific substitution.

Coupling Reactions: : Palladium-catalyzed cross-coupling reactions are commonly employed.

Major Products Formed

Oxidation: : Ketones, carboxylic acids.

Reduction: : Alcohols, amines.

Substitution: : Amides, ethers.

Coupling Reactions: : Biaryls, heterocycles.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is in pharmaceutical research. The compound's structural features suggest potential biological activity, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases such as arthritis .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its bioactive properties.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of various pyrazole derivatives, including those structurally related to this compound. Results showed significant herbicidal activity against common weeds, indicating potential for development as an environmentally friendly herbicide .

Material Science

In material science, the compound's unique properties may allow it to be used in developing advanced materials with specific functionalities.

Case Study: Polymer Composites

Research into polymer composites incorporating pyrazole derivatives has shown enhanced thermal stability and mechanical properties. The integration of this compound into polymer matrices can improve their performance in high-temperature applications .

Mechanism of Action

The mechanism by which (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic approaches among (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol and related compounds:

Fluorinated Substituents

- Difluoromethyl vs. Trifluoromethyl groups, however, are more lipophilic and may enhance membrane permeability .

- Fluorophenyl vs. Phenyl: Fluorinated aromatic rings (e.g., in ) increase electronegativity and resistance to oxidative degradation compared to non-fluorinated phenyl groups .

Functional Groups at Position 5

- Methanol (-CH2OH) vs. Benzamide: The hydroxymethyl group in the target compound enables hydrogen bonding, improving aqueous solubility compared to benzamide derivatives (), which rely on amide-mediated interactions .

- Trimethoxyphenyl vs.

Biological Activity

(1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the difluoromethyl and phenyl groups, contributes to its pharmacological properties, making it a subject of various studies focused on its biological activity.

- Molecular Formula : CHFNO

- Molecular Weight : 174.12 g/mol

- CAS Number : 2092716-69-1

- Purity : Typically ≥ 98% .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a series of pyrazole compounds demonstrated inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL depending on the specific derivative and target organism .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study reported an IC value of approximately 0.283 mM for TNF-alpha inhibition, suggesting a potent anti-inflammatory effect .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has been evaluated for analgesic potential. Research indicates that certain pyrazole derivatives can effectively reduce pain responses in animal models, outperforming standard analgesics in some cases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the difluoromethyl group is critical for enhancing lipophilicity and improving binding affinity to biological targets. Comparative studies have shown that alterations in the phenyl substituent can lead to variations in potency and selectivity against specific enzymes or receptors .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study involved testing against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory pathways, this compound was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition correlated with reduced expression levels of inflammatory mediators in LPS-stimulated macrophages .

Summary Table of Biological Activities

| Activity Type | Observed Effects | IC / MIC Values |

|---|---|---|

| Antimicrobial | Inhibitory against S. aureus & E. coli | MIC: 4 - 64 µg/mL |

| Anti-inflammatory | Inhibition of TNF-alpha | IC: ~0.283 mM |

| Analgesic | Pain response reduction | Varies by model |

Q & A

Q. What are the optimized synthetic routes for (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-diketones or substituted hydrazines. For example, pyrazole derivatives are often synthesized by refluxing phenylhydrazine with diketones in ethanol/acetic acid (yield ~45%) . Intermediates like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be characterized using FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm). Purity is assessed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., O–H stretch at ~3300 cm⁻¹, C–F stretches at 1100–1200 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., difluoromethyl group at δ 4.5–5.0 ppm) and carbon backbone .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives) and hydrogen-bonding networks (O–H···N interactions) .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) combined with KF titration (water content <0.1%) ensure hygroscopic stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311G**) optimize geometries and calculate frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) indicates electrophilic reactivity at the difluoromethyl group. Solvent effects (ethanol) are modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve discrepancies in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Dose-response normalization : Compare EC₅₀ values across studies (e.g., cytotoxicity assays in P19 cells: 30–40% at 1 µM vs. 50–60% at 400 nM in D3 cells) .

- Structural analogs : Test derivatives with substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate structure-activity relationships (SAR) .

Q. How do crystallographic packing interactions influence the compound’s solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.